(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile
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Overview
Description
(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile is an organic compound with a complex fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the cyclization of a precursor molecule followed by functional group transformations to introduce the acetonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the double bonds in the structure.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indeno-furan derivatives or acetonitrile-containing molecules. Examples could be:
- (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanol
- (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)amine
Uniqueness
The uniqueness of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile lies in its specific fused ring structure and the presence of the acetonitrile group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1185516-79-3 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetonitrile |
InChI |
InChI=1S/C13H13NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-6,8H2/t10-/m0/s1 |
InChI Key |
WPIVLYZNFICYFP-JTQLQIEISA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1CC#N)C3=C(C=C2)OCC3 |
Canonical SMILES |
C1CC2=C(C1CC#N)C3=C(C=C2)OCC3 |
Origin of Product |
United States |
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